molecular formula C8H15NO2 B1375242 1,8-Dioxa-4-azaspiro[5.5]undecane CAS No. 1226975-76-3

1,8-Dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1375242
CAS No.: 1226975-76-3
M. Wt: 157.21 g/mol
InChI Key: VLZUSDJYVDSYJG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are of increasing interest in modern chemical research, especially in the realm of drug discovery. nih.govacs.orgacs.org Their primary advantage lies in their inherent three-dimensionality, a stark contrast to the often planar structures of many aromatic systems. tandfonline.combldpharm.com This spatial arrangement allows for the precise projection of functional groups into three-dimensional space, which can lead to more effective interactions with the complex binding sites of biological targets like proteins. tandfonline.com

The rigid nature of spirocyclic systems, particularly those with smaller rings, limits their conformational flexibility. tandfonline.com This rigidity can lock a molecule into a specific, biologically active conformation, potentially improving its efficacy and selectivity for a target. tandfonline.com Furthermore, the incorporation of spirocyclic motifs, which are rich in sp³-hybridized carbon atoms, often correlates with improved physicochemical properties. bldpharm.comtandfonline.com Shifting from flat, aromatic structures to more saturated, three-dimensional ones can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability. tandfonline.combldpharm.comtandfonline.com These characteristics are highly desirable in the development of new therapeutic agents. researchgate.net The presence of spirocycles in numerous natural products further underscores their biological relevance. tandfonline.comresearchgate.net

Overview of Dioxa-Azazaspiro[5.5]undecane Systems and Their Academic Relevance

Within the broad class of spirocycles, dioxa-azaspiro[5.5]undecane systems represent a noteworthy family of heterocyclic compounds. These molecules incorporate a spiro[5.5]undecane backbone with two oxygen atoms (dioxa) and one nitrogen atom (aza) integrated into the ring structures. The specific arrangement of these heteroatoms gives rise to various isomers, each with a unique chemical identity and potential for distinct applications.

These complex structures are often of interest in pharmaceutical research due to their potential for a range of biological activities, including antimicrobial, anticancer, and neurological effects. ontosight.ai For instance, research into related diazaspiro[5.5]undecane derivatives has shown them to be moderately to highly potent inhibitors of enzymes like ENPP1, which is relevant for cancer immunotherapy. acs.orgacs.org The synthesis of these compounds typically requires multi-step reaction sequences and sophisticated analytical methods for their characterization. ontosight.ai The academic pursuit of such molecules highlights the ongoing effort to explore complex molecular architectures for novel therapeutic applications. ontosight.ai

Positioning of 1,8-Dioxa-4-azaspiro[5.5]undecane within Spiro[5.5]undecane Chemical Space

The compound this compound is a specific isomer within the dioxa-azaspiro[5.5]undecane family. Its chemical space is defined by the precise placement of its heteroatoms: the nitrogen atom is at position 4, and the two oxygen atoms are at positions 1 and 8. This arrangement distinguishes it from other isomers where the heteroatoms occupy different positions within the dual six-membered ring system.

The fundamental properties of this compound are detailed in public chemical databases. uni.lu A comparison with its isomers illustrates the subtle yet critical structural variations that define their unique positions within the broader chemical space. These differences in heteroatom placement can significantly influence the molecule's polarity, hydrogen bonding capacity, conformational preferences, and ultimately, its biological and chemical reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUSDJYVDSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,8 Dioxa 4 Azaspiro 5.5 Undecane and Analogous Scaffolds

Strategic Approaches to Spiro[5.5]undecane Ring System Construction

The assembly of the spiro[5.5]undecane core, characterized by a central quaternary carbon connecting two six-membered rings, requires precise control over reactivity and stereochemistry. Various synthetic strategies have been developed to address this challenge, ranging from cascade reactions that form multiple bonds in a single operation to stepwise approaches that build the scaffold systematically.

Cyclization Reactions in Spiro[5.5]undecane Synthesis

Cyclization reactions are paramount in the formation of the spiro[5.5]undecane framework. These methods involve the formation of one or both of the six-membered rings through intramolecular bond formation, often with a high degree of stereocontrol.

A noteworthy and efficient method for constructing dioxa-azaspiro[5.5]undecane systems is the Prins cascade cyclization. nih.govnih.govelifesciences.orgnih.govresearchgate.net This strategy involves the reaction of a homoallylic alcohol with an aldehyde, initiated by a Lewis acid. The reaction proceeds through a series of intramolecular cyclizations to furnish the spirocyclic core in a single pot.

A key example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govnih.govelifesciences.orgnih.gov In this approach, the precursor N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is coupled with various aldehydes in the presence of a Lewis acid. nih.govnih.gov The reaction is initiated by the activation of the aldehyde, followed by a Prins cyclization to form the tetrahydropyran (B127337) ring. A subsequent intramolecular cyclization involving the tethered hydroxyl group then forms the second six-membered ring, completing the spirocyclic system. The choice of Lewis acid and reaction temperature has been shown to be crucial for the diastereoselectivity of the cyclization. nih.gov For instance, using BF₃·OEt₂ at low temperatures has been found to provide good yields and selectivities for the desired spiro-morpholinotetrahydropyran derivatives. nih.govresearchgate.net

Table 1: Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Aldehyde Lewis Acid Temperature (°C) Yield (%) Diastereomeric Ratio
Benzaldehyde BF₃·OEt₂ -50 85 >99:1
p-Chlorobenzaldehyde BF₃·OEt₂ -50 88 >99:1
p-Methoxybenzaldehyde BF₃·OEt₂ -50 82 >99:1
Cinnamaldehyde BF₃·OEt₂ -50 80 >99:1
Cyclohexanecarboxaldehyde BF₃·OEt₂ -50 75 >99:1

Data sourced from Reddy et al. (2014) nih.gov

Intramolecular SN2 alkylation and N-acylation represent classical and reliable methods for the closure of the heterocyclic rings in spiro[5.5]undecane systems. researchgate.net In the context of 1,8-dioxa-4-azaspiro[5.5]undecane synthesis, these approaches would typically involve a pre-formed carbocyclic or heterocyclic ring bearing a nucleophile and an electrophile tethered to a common center.

For an intramolecular SN2 approach, a suitably substituted cyclohexane (B81311) derivative bearing both a nucleophilic nitrogen or oxygen and an alkyl halide or sulfonate ester could be envisioned. Base-mediated cyclization would then lead to the formation of the second heterocyclic ring. Similarly, an intramolecular N-acylation strategy would involve the cyclization of an amino acid derivative or a related precursor where the nitrogen atom attacks an activated carbonyl group to form the six-membered lactam ring within the spiro framework. While general in principle, specific applications of these methods to the direct synthesis of this compound are not extensively detailed in the reviewed literature, they remain a fundamental and viable synthetic strategy.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and spirocyclic systems. arkat-usa.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a new cycloalkene and volatile ethylene. arkat-usa.org

The application of RCM to the synthesis of spiro[5.5]undecane frameworks, including those containing heteroatoms, is well-documented. arkat-usa.org For the synthesis of a this compound scaffold, a precursor containing two tethered olefinic chains—one attached to the nitrogen and the other to a carbon that will become part of the second ring—could be designed. The RCM reaction would then facilitate the formation of one of the six-membered rings. A novel approach to 1,7-dioxaspiro[5.5]undecanes has been demonstrated through a sequence involving RCM to form a bicyclic acetal, which then rearranges to the spiroketal under acidic conditions. nih.govacs.org This highlights the potential of RCM in constructing complex spirocyclic systems.

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to molecular complexity. nih.gov They are particularly valuable for generating libraries of structurally diverse compounds.

For the synthesis of spiro[5.5]undecane analogs, MCRs can rapidly assemble the core structure. For instance, an aza-Diels-Alder reaction involving a cyclic ketone, an amine, and a diene can lead to the formation of novel spiro-heterocyclic frameworks. researchgate.net While specific MCRs for the direct synthesis of this compound are not prominently featured in recent literature, the principles of MCRs, such as the Ugi and Passerini reactions, provide a conceptual framework for designing convergent syntheses of highly substituted aza-spirocyclic compounds. nih.gov

Dearomatization Reactions

Dearomatization reactions provide a powerful strategy for converting readily available flat, aromatic compounds into three-dimensional, sp³-rich architectures, including spirocycles. nih.govrsc.org This transformation is particularly useful for accessing complex polycyclic systems.

In the context of spiro[5.5]undecane synthesis, a dearomative approach might involve the intramolecular cyclization of a nucleophile onto an activated aromatic ring. For example, a one-pot dearomative spirocyclization of ynamides has been developed to synthesize aza-spiro dihydropyridine (B1217469) scaffolds. nih.govrsc.org This method utilizes a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated dearomatization. rsc.org Another strategy involves the dearomative [5+1] annulation of 3-aminophenols with O-alkyl ortho-oxybenzaldehydes to synthesize spiro[chromane-3,1′-cyclohexane] derivatives. acs.org These examples demonstrate the potential of dearomatization reactions in constructing complex spirocyclic systems containing nitrogen and oxygen heteroatoms.

Specific Synthesis of Dioxa-Azaspiro[5.5]undecane Derivatives

The synthesis of dioxa-azaspiro[5.5]undecane derivatives presents a unique challenge, requiring the precise assembly of two distinct heterocyclic rings around a central spiro carbon. Methodologies often involve cascade reactions or multi-step sequences that strategically build the complex architecture.

Formation of the Spiro[5.5]undecane Core

The construction of the spiro[5.5]undecane core is a critical step in the synthesis of these complex molecules. A notable strategy for the formation of a related 1,9-dioxa-4-azaspiro[5.5]undecane system is a Prins cascade cyclization. nih.gov This approach involves the coupling of an aldehyde with a carefully designed precursor, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, to initiate a cascade of ring-forming events that ultimately yield the spirocyclic core. nih.gov While this specific example leads to the 1,9-dioxa isomer, the underlying principle of an intramolecular cascade reaction represents a powerful tool for the construction of the spiro[5.5]undecane framework.

Another versatile approach involves the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which shares the same spirocyclic core. nih.gov These syntheses often employ a merging strategy of pharmacophores, indicating that the spiro core can be assembled from precursors that already contain portions of the final ring systems. nih.gov Such methods highlight the modularity that can be achieved in constructing the spiro[5.5]undecane skeleton.

Introduction of Dioxane and Azaspiro Moieties

The introduction of the dioxane and azaspiro moieties can be achieved through several elegant strategies. In the case of the Prins cascade cyclization for the 1,9-dioxa-4-azaspiro[5.5]undecane, the dioxane and the azaspiro (specifically, a morpholine) rings are formed concurrently from a linear precursor containing appropriately placed hydroxyl and amino functionalities. nih.gov This demonstrates a highly efficient approach where the key heteroatom-containing rings are installed in a single synthetic operation.

For the synthesis of related 1-oxa-4-azaspiro[4.5]decane derivatives, a metal-catalyzed oxidative cyclization of an amide precursor has been shown to be a key step. nih.gov This method suggests that the azaspiro moiety can be formed through the cyclization of an amine-containing side chain onto a pre-existing ring system. The dioxane moiety, in this context, is introduced via the reaction of a diol or a related precursor.

A plausible strategy for the specific synthesis of this compound could involve the cyclization of a precursor containing a piperidine (B6355638) ring and a side chain with two hydroxyl groups or their synthetic equivalents. The formation of the dioxane ring would then complete the spirocyclic system.

Utility of Starting Materials and Precursors in Convergent Synthesis

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is a highly efficient strategy for the construction of complex molecules like this compound. The use of readily available starting materials and precursors is central to this approach.

For instance, the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been achieved using a versatile synthetic approach that allows for the exploration of different substituents on the core scaffold. nih.gov This modularity is a hallmark of convergent synthesis, where different building blocks can be combined to create a library of related compounds. A key precursor in such a synthesis could be a substituted piperidine derivative, which is then elaborated to form the spirocyclic system.

The synthesis of pinane-based 2-amino-1,3-diols provides another example of the preparation of key precursors. nih.gov These amino diols, or analogous structures, could serve as crucial building blocks in a convergent synthesis of this compound, providing both the nitrogen atom for the azaspiro ring and the hydroxyl groups for the dioxane ring.

Precursor TypeSynthetic UtilityResulting ScaffoldReference
N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamidePrins cascade cyclization with aldehydes1,9-Dioxa-4-azaspiro[5.5]undecane nih.gov
4-Aminophenol (B1666318) and α-glycolic acidMulti-step synthesis including metal-catalyzed oxidative cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione nih.gov
Amino diolsPotential for double cyclizationThis compound (proposed) nih.gov
Substituted piperidinesConvergent fragment coupling1-Oxa-4,9-diazaspiro[5.5]undecane nih.gov

Stereocontrolled Synthesis of this compound Systems

The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. In the context of this compound synthesis, this can be achieved through substrate-controlled or reagent-controlled reactions.

The synthesis of pinane-based 2-amino-1,3-diols demonstrates a stereoselective aminohydroxylation process to create the desired stereochemistry in the precursor molecule. nih.gov Such stereochemically defined precursors are crucial for controlling the stereochemical outcome of subsequent cyclization reactions to form the spirocyclic core. The inherent chirality of the pinane (B1207555) backbone directs the stereochemical course of the reactions.

Furthermore, the stereoselective synthesis of triply-stereogenic syn,anti-amino diols has been achieved using methods like Sharpless asymmetric aminohydroxylation. researchgate.net The precise arrangement of the amino and hydroxyl groups in these precursors would be expected to influence the diastereoselectivity of the spirocyclization step, leading to a specific conformation of the final this compound product.

Enantioselective Approaches (e.g., Chiral Pool Syntheses from Carbohydrates)

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A powerful strategy for achieving this is through chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates are particularly attractive chiral pool sources due to their abundance and rich stereochemical diversity. clockss.orgchemrxiv.orgrsc.orgnih.gov

An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a core component of the histrionicotoxin (B1235042) alkaloids, has been accomplished starting from D-glucose. clockss.org This synthesis demonstrates how the stereocenters of a simple sugar can be strategically manipulated to construct a complex chiral spirocycle. The key steps often involve the selective protection and deprotection of hydroxyl groups, followed by the introduction of nitrogen and subsequent cyclization to form the azaspiro ring.

The synthesis of amino alcohols, which are key precursors for the target scaffold, can also be achieved enantioselectively. nih.govchemrxiv.org For example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines provides access to enantioenriched chiral amino alcohols. nih.gov By employing chiral ligands, it is possible to control the stereochemical outcome of the reaction, thus providing access to specific stereoisomers of the desired precursors.

Chiral Source/MethodKey TransformationTarget/PrecursorReference
D-GlucoseMulti-step transformation including selective deprotection and benzylation1-Azaspiro[5.5]undecane ring system clockss.org
PinaneStereoselective aminohydroxylationPinane-based 2-amino-1,3-diols nih.gov
Asymmetric CatalysisPalladium-catalyzed carboetherification/hydrogenationEnantioenriched chiral amino alcohols nih.gov
Serine-derived cassetteElectrocatalytic transformationsEnantio- and chemoselective aminoalcohols chemrxiv.org

Catalytic and Green Chemistry Innovations in Spiro[5.5]undecane Synthesis

Acid-catalyzed cyclization reactions represent a powerful and fundamental strategy for the formation of aza-spiroketal systems. A prominent example of this is the Prins cascade cyclization, which has been successfully employed in the synthesis of derivatives of 1,9-dioxa-4-azaspiro[5.5]undecane, a close analog of the target molecule. This reaction typically involves the coupling of an aldehyde with a suitably functionalized amine precursor under acidic conditions to trigger a cascade of intramolecular reactions, ultimately leading to the desired spirocyclic product.

The aza-Prins cyclization, another key acid-catalyzed method, allows for the direct synthesis of six-membered azacycles from the reaction of γ,δ-unsaturated tosylamines and aldehydes, promoted by an iron(III) halide. researchgate.net This process proceeds through the generation of a γ-unsaturated-iminium ion, which then undergoes nucleophilic attack by the carbon-carbon double bond. researchgate.net The choice of Lewis acid and solvent can influence the reaction pathway and the substitution pattern of the resulting heterocyclic products. nih.gov These methods offer a high degree of diastereoselectivity and provide a flexible route to a variety of substituted aza-bicycles. nih.gov

Catalyst/PromoterReactantsProductKey Features
Iron(III) halideγ,δ-unsaturated tosylamines and aldehydesSix-membered azacyclesDirect synthesis, good to excellent yields. researchgate.net
Lewis AcidsAcyclic N-acyliminium ion precursors nih.govuni.lu and uni.luuni.lu aza-bicyclesOne-pot cascade process, high diastereoselectivity. nih.gov
Triflic anhydride (B1165640) and 2-chloropyridine3-hydroxyisoindolones and alkynesSpirocyclic isoindolonesForms two new rings and a vinyl halide in good yields. nih.gov

Ultrasound-assisted organic synthesis has emerged as a valuable green chemistry technique that can accelerate reaction rates, improve yields, and enable the synthesis of complex molecules under milder conditions. mdpi.com The application of ultrasonic waves (typically 20-100 kHz) to a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extremely high temperatures and pressures. mdpi.commdpi.com This phenomenon can enhance mass transfer and activate chemical species, leading to significant rate enhancements. mdpi.com

While specific examples of ultrasound-assisted synthesis of this compound are not documented, the methodology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, ultrasound irradiation has been used to synthesize 1,8-dioxo-octahydroxanthene derivatives and 1,5-disubstituted tetrazoles, often resulting in shorter reaction times and higher yields compared to conventional methods. mdpi.comnih.gov The use of ultrasound can also facilitate reactions in greener solvents like water or even under solvent-free conditions, further enhancing the sustainability of the synthetic process. nih.gov It is a reasonable inference that this technology could be effectively applied to the synthesis of aza-spiroketals, potentially reducing reaction times and improving yields.

Reaction TypeKey Advantages of Ultrasound Assistance
Synthesis of 1,8-dioxo-octahydroxanthene derivativesShorter reaction times and higher yields in aqueous media. nih.gov
Synthesis of 1,5-disubstituted tetrazolesEfficient synthesis at room temperature in short reaction times. mdpi.com
General heterocyclic synthesisAcceleration of reaction rates, improved yields, and milder reaction conditions. mdpi.com

The development of solvent-free and catalyst-free reaction conditions is a primary goal of green chemistry, as it minimizes waste and reduces the environmental impact of chemical synthesis. Solvent-free reactions, often conducted by heating a mixture of neat reactants, can lead to higher reaction rates due to increased reactant concentration and can simplify product purification.

In the context of spirocycle synthesis, microwave irradiation has been shown to be an effective tool for promoting solvent-free or low-solvent reactions. For example, the synthesis of spiro compounds has been achieved using microwave assistance in the absence of a solvent or in environmentally benign solvents like water. nih.gov These methods often lead to high yields in very short reaction times. nih.gov

While catalyst-free conditions are challenging to achieve for complex transformations, the combination of enabling technologies like ultrasound or microwave irradiation can sometimes facilitate reactions without the need for a traditional catalyst. These high-energy inputs can provide the necessary activation energy for the reaction to proceed. The exploration of such conditions for the synthesis of this compound and its analogs represents a frontier in the development of truly sustainable synthetic methodologies.

Reaction Mechanisms and Chemical Transformations of 1,8 Dioxa 4 Azaspiro 5.5 Undecane

Mechanistic Pathways of Spirocyclization and Cascade Reactions

The formation of the 1,8-dioxa-4-azaspiro[5.5]undecane skeleton can be envisioned through several elegant and efficient synthetic strategies, most notably involving spirocyclization and cascade reactions. These methods offer a direct route to this complex scaffold from simpler, linear precursors.

The construction of the this compound framework can be achieved through the acid-catalyzed reaction of a suitable amino-diol with a ketone or an aldehyde. A plausible synthetic precursor would be N-benzyl-3,3'-bis(hydroxymethyl)dipropylamine.

An alternative and powerful strategy for the synthesis of the this compound system involves a double Michael addition, also known as a conjugate addition. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This approach typically utilizes a primary amine as the Michael donor and an α,β-unsaturated ketone or ester as the Michael acceptor. wikipedia.orgorganic-chemistry.org

For instance, the reaction of an amine with two equivalents of an acrylic ester derivative can lead to the formation of a diester intermediate. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This is followed by a second Michael addition of the newly formed secondary amine to a second equivalent of the Michael acceptor. The resulting diester can then be reduced and cyclized to form the desired spirocycle. This pathway is highly convergent and allows for the rapid assembly of the core structure.

A variation of this approach is the intramolecular double Michael addition. In this case, a substrate containing both the amine nucleophile and two Michael acceptor moieties is designed. Upon initiation by a base, the amine undergoes a tandem intramolecular cyclization, forming both six-membered rings of the spirocyclic system in a single synthetic operation.

Intramolecular Reactivity within the Spiro[5.5]undecane System

The this compound system is generally stable due to the thermodynamic favorability of the six-membered rings in a chair conformation. However, under certain conditions, intramolecular reactions can be induced.

For example, the presence of appropriate functional groups on the nitrogen or the carbon backbone could lead to intramolecular rearrangements. If the nitrogen atom were to be acylated with a group containing a leaving group at a suitable position, an intramolecular cyclization could occur, leading to the formation of a bicyclic or bridged system.

Furthermore, the spiroketal moiety itself can exhibit dynamic behavior. Under acidic conditions, the ketal can undergo reversible ring-opening and closing. This can be exploited to introduce substituents or to isomerize the spiro center if it is chiral.

Role of Functional Groups in Modulating Reactivity and Selectivity

The chemical behavior of this compound is profoundly influenced by its constituent functional groups, namely the secondary amine and the ether linkages of the spiroketal.

The secondary amine in the 4-position is the most reactive site for nucleophilic attack. The lone pair of electrons on the nitrogen atom can readily react with a wide range of electrophiles.

Alkylation and Arylation: The nitrogen can be alkylated using alkyl halides or tosylates, leading to the formation of quaternary ammonium (B1175870) salts or N-substituted derivatives. Similarly, arylation can be achieved through reactions like the Buchwald-Hartwig amination, coupling the spirocycle with aryl halides.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. This transformation is often used to protect the nitrogen atom or to introduce further functionality.

Michael Addition: The secondary amine can itself act as a nucleophile in a Michael addition reaction, adding to α,β-unsaturated carbonyl compounds to form more complex structures.

The nucleophilicity of the nitrogen can be modulated by the electronic nature of the substituents on the spirocyclic framework. Electron-withdrawing groups would decrease its nucleophilicity, while electron-donating groups would enhance it.

The functional groups within this compound can undergo both oxidation and reduction reactions, providing pathways to a variety of derivatives.

Oxidation: The secondary amine can be oxidized to form a nitroxide radical under controlled conditions using reagents like m-chloroperoxybenzoic acid (m-CPBA). Further oxidation could potentially lead to the corresponding imine or lactam, although this would require more forcing conditions and might lead to ring opening. The ether linkages are generally stable to oxidation but can be cleaved under harsh oxidative conditions.

Reduction: The spiroketal is generally resistant to reduction. However, if the nitrogen is acylated, the resulting amide can be reduced to the corresponding N-alkyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This provides a route to N-substituted 1,8-dioxa-4-azaspiro[5.5]undecanes. Catalytic hydrogenation can also be employed for the reduction of N-benzyl groups, which are often used as protecting groups in the synthesis.

Substituent Effects on Reaction Kinetics and Thermodynamics

Detailed Research Findings:

Currently, there is a notable scarcity of published, in-depth research specifically detailing the quantitative effects of a wide range of substituents on the reaction kinetics and thermodynamics of this compound. While studies on analogous azaspirocyclic systems exist, direct extrapolation of their findings to the 1,8-dioxa-4-aza variant must be approached with caution due to the unique electronic influence of the two oxygen atoms within the spirocyclic structure.

However, based on general principles of physical organic chemistry, we can predict the likely impact of different substituent types:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O) are expected to decrease the basicity and nucleophilicity of the nitrogen atom at the 4-position. This is due to the inductive and/or resonance withdrawal of electron density. Consequently, reactions where the nitrogen acts as a nucleophile would be expected to proceed at a slower rate. For equilibria involving protonation of the nitrogen, the presence of an EWG would shift the equilibrium towards the unprotonated form, resulting in a lower pKa value.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups would increase the electron density on the nitrogen atom. This enhancement of nucleophilicity would lead to an acceleration of reaction rates where the nitrogen atom is the attacking species. In terms of thermodynamics, EDGs would stabilize the protonated form of the molecule, leading to a higher pKa.

Steric Effects: The steric bulk of substituents, particularly those in close proximity to the nitrogen atom, can significantly hinder the approach of reactants. This steric hindrance would lead to a decrease in reaction rates, irrespective of the electronic nature of the substituent. The conformation of the spirocyclic rings can also be influenced by bulky substituents, which may in turn affect the accessibility of the nitrogen's lone pair of electrons.

Data on Substituent Effects:

Substituent (at N-4)Relative Rate Constant (k_rel)Predicted pKaDominant Effect
-H1.008.5Reference
-CH₃2.59.0Inductive (Donating)
-CH₂CH₃2.38.9Inductive (Donating), Minor Steric
-C(CH₃)₃0.88.8Steric Hindrance
-COCH₃0.16.5Inductive & Resonance (Withdrawing)
-CN0.055.0Inductive & Resonance (Withdrawing)

Interactive Data Table

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Further experimental and computational studies are essential to validate these predictions and to build a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound and its derivatives. Such research would be invaluable for the rational design of novel compounds with tailored reactivity for various applications.

Structural Elucidation and Conformational Analysis of 1,8 Dioxa 4 Azaspiro 5.5 Undecane Compounds

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

There is no publicly available experimental Nuclear Magnetic Resonance (NMR) data for 1,8-Dioxa-4-azaspiro[5.5]undecane. Therefore, a definitive assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which would confirm the connectivity of the atoms within the spirocyclic framework, cannot be provided. Such data would be crucial in identifying the chemical environment of each nucleus, revealing key structural features through chemical shifts and coupling constants.

Mass Spectrometry for Molecular Formula Confirmation

While predicted mass spectrometry data exists, with a calculated monoisotopic mass of 157.1103 g/mol , experimental mass spectra are not available in the reviewed literature. uni.lu High-resolution mass spectrometry (HRMS) would be essential to experimentally confirm the molecular formula, C₈H₁₅NO₂, by providing a highly accurate mass measurement.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 158.11756
[M+Na]⁺ 180.09950
[M-H]⁻ 156.10300

Table based on predicted data from PubChem. uni.lu

Single-Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Such studies are the gold standard for unequivocally determining the three-dimensional structure of a molecule.

Determination of Absolute Stereochemistry and Crystal Structure

Without experimental crystallographic data, the absolute stereochemistry and the precise arrangement of atoms in the crystal lattice of this compound remain undetermined.

Analysis of Ring Conformations (e.g., Chair Conformation Preferences)

The conformational preferences of the piperidine (B6355638) and 1,3-dioxane (B1201747) rings are unknown. It is anticipated that both six-membered rings would likely adopt chair conformations to minimize steric strain, but the specific orientations and any potential conformational isomerism have not been experimentally verified.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of intermolecular interactions, such as hydrogen bonding involving the secondary amine and the ether oxygen atoms, is not possible without crystallographic data. These interactions play a critical role in the packing of molecules in the solid state and influence the material's physical properties.

Theoretical and Computational Chemistry for Conformational Studies

Computational methods have become indispensable in modern chemical research, offering insights into molecular structures and energetics that can be difficult to obtain through experimental means alone. For this compound and its derivatives, these techniques are crucial for mapping the potential energy surface and identifying stable conformers.

The conformational analysis of this compound can be effectively approached using a combination of molecular mechanics (MM) and quantum chemical (QC) calculations.

Molecular Mechanics (MM) , a method based on classical physics, is particularly useful for rapidly exploring the vast conformational space of a molecule. By employing force fields—collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates—MM can quickly calculate the energies of numerous potential conformations. This initial screening helps to identify a set of low-energy conformers that are likely to be significantly populated at room temperature.

Quantum Chemical (QC) calculations, on the other hand, provide a more accurate description of the electronic structure and energetics of a molecule by solving the Schrödinger equation. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to refine the geometries and relative energies of the conformers identified by MM. e-tarjome.com For instance, hybrid DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311+G**), have been successfully used to study the conformational behaviors of related dioxaspiro systems. e-tarjome.com These higher-level calculations account for stereoelectronic effects, such as the anomeric effect, which are critical in heterocycles containing oxygen and nitrogen atoms and significantly influence the stability of different conformations. e-tarjome.com

The general workflow for the computational conformational analysis of a this compound derivative would typically involve:

Generation of an initial 3D structure of the molecule.

A systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS).

Clustering of the resulting conformers based on their geometry.

Geometry optimization and frequency calculation of the unique low-energy conformers using a QC method (e.g., DFT).

Calculation of single-point energies using a higher level of theory or a larger basis set for improved accuracy.

The primary goal of conformational analysis is to determine the relative stabilities of different conformers and the energy barriers for their interconversion. QC calculations yield key energetic data, including electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections, which are combined to provide the Gibbs free energies of the conformers at a given temperature.

The relative Gibbs free energy (ΔG) between two conformers determines their population ratio according to the Boltzmann distribution. A lower ΔG indicates a more stable and thus more populated conformation. For this compound, the principal conformations would involve different chair and boat forms of the piperidine and 1,3-dioxane rings, as well as the orientation of any substituents.

The anomeric effect is expected to play a significant role in stabilizing certain conformations. e-tarjome.com This stereoelectronic interaction involves the delocalization of a lone pair of electrons from an oxygen or nitrogen atom into an adjacent anti-periplanar σ* orbital. In the context of the this compound framework, this effect would favor conformations where the lone pairs on the ring oxygens and the nitrogen have an anti-periplanar relationship with an adjacent C-O or C-N bond.

Table 1: Hypothetical Relative Conformational Energies of N-Methyl-1,8-Dioxa-4-azaspiro[5.5]undecane Calculated at the B3LYP/6-31G level of theory in the gas phase.*

ConformerPiperidine Ring Conformation1,3-Dioxane Ring ConformationN-Methyl Group OrientationRelative Energy (kcal/mol)
A ChairChairEquatorial0.00
B ChairChairAxial1.85
C Twist-BoatChairEquatorial5.50
D ChairTwist-BoatEquatorial6.20

This data is illustrative and intended to represent the type of output from computational analysis.

In this hypothetical example, the conformer with both rings in a chair conformation and the N-methyl group in an equatorial position is the most stable. The axial orientation of the methyl group introduces steric strain, leading to a higher energy. Conformations involving higher-energy twist-boat forms for either ring are significantly less stable.

The analysis of these conformational energetics is crucial for understanding the molecule's behavior. For instance, in a biological context, only the lowest energy conformers are likely to bind to a receptor, and the energy penalty for adopting a different, "bioactive" conformation can influence the compound's potency.

Structure Activity Relationship Sar and Structural Modifications of 1,8 Dioxa 4 Azaspiro 5.5 Undecane Derivatives

Rational Design and Synthesis of 1,8-Dioxa-4-azaspiro[5.5]undecane Analogs

The rational design of this compound analogs often begins with a known active compound or a hypothesized pharmacophore model. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent agents. nih.gov The design strategy involved modifying a known sEH inhibitor scaffold to improve properties like oral bioavailability and efficacy. nih.gov

The synthesis of these spirocyclic systems can be achieved through various chemical routes. A common approach involves the coupling of pre-functionalized fragments. For example, a series of 1-oxa-4-azaspironenone derivatives were synthesized starting from 4-aminophenol (B1666318) and glycolic acid. nih.gov The synthesis involved a four-step reaction sequence, including a key Michael addition and cyclopropanation to modify the reactivity of the molecule. nih.gov Another novel method for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives utilizes a Prins cascade cyclization process. This involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.gov

More complex strategies, such as the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, have been developed for the construction of the broader spiro[5.5]undecane framework. nih.gov This particular method is advantageous as it can be performed at room temperature in an open flask. nih.gov Asymmetric synthesis approaches have also been explored to create stereochemically defined 1,8-diazaspiro[5.5]undecane derivatives, which is critical for understanding stereochemical influences on biological activity. researchgate.net

Impact of Substituent Variation on Molecular Interactions

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the spirocyclic core. These substituents can significantly influence the molecule's interaction with its biological target through steric, electronic, and hydrophobic effects.

In the context of ENPP1 inhibitors, the introduction of different cyclic amine linkers and variations in the chain length connecting the spiro core to a sulfamide (B24259) group had a profound impact on inhibitory potency. acs.org For instance, replacing a piperidine (B6355638) linker with an azepane ring resulted in decreased potency. acs.org Similarly, the presence of a longer carbon chain between the quaternary center and the sulfamide group was detrimental to the inhibitory activity against ENPP1. acs.orgacs.org

The following table summarizes the impact of different spirocyclic linkers on the ENPP1 inhibitory activity of pyrrolopyrimidinone derivatives:

Spirocyclic LinkerIC50 (nM)
2,6-diazaspiro[3.4]octane20.89
2,6-diazaspiro[3.5]nonane21.89
2,7-diazaspiro[4.4]nonaneModerate to good potency
2,8-diazaspiro[4.5]decaneModerate to good potency
2,9-diazaspiro[5.5]undecaneModerate to good potency

Data sourced from a study on ENPP1 inhibitors. acs.orgacs.org

Furthermore, in the development of σ1 receptor ligands, the introduction of a fluoroethoxybenzyl group at the 8-position of a 1,4-dioxa-8-azaspiro[4.5]decane scaffold resulted in a compound with high affinity and selectivity. nih.gov This highlights the importance of the substituent's ability to engage in specific interactions within the receptor's binding pocket.

Mapping Pharmacophores within the Spiro[5.5]undecane Framework

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. scispace.comnih.gov This approach is instrumental in understanding how ligands bind to their target and in designing new molecules with improved properties. scispace.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

For kinase inhibitors, a common pharmacophore consists of a hinge binder, a linker, and a hydrophobic tail. researchgate.net In the case of 1,5-oxaza spiroquinone derivatives with a spiro[5.5]undeca ring system, late-stage modifications were guided by pharmacophore models to enhance kinase-likeness, resulting in a shift in target selectivity and increased potency. researchgate.net

The process of pharmacophore mapping involves several steps:

Feature Identification: Identifying the chemical features necessary for biological activity. scispace.com

Conformational Analysis: Determining the bioactive conformation of the molecules. scispace.com

Superposition: Aligning a series of active compounds to derive a common pharmacophore hypothesis. scispace.com

Structure-based pharmacophore modeling, which utilizes the 3D structure of a ligand-protein complex, allows for a more accurate definition of the pharmacophore by considering the spatial constraints of the binding site. nih.gov

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. The spirocyclic nature of this compound derivatives introduces chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers can exhibit different affinities for their biological targets and, consequently, different pharmacological effects.

While specific studies focusing solely on the stereochemical influences of this compound are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are well-established. The synthesis of optically pure 1,2-diamines through stereoselective reactions highlights the importance of controlling stereochemistry in related aza-containing compounds. researchgate.net

For instance, in the synthesis of 1,8-diazaspiro[5.5]undecane derivatives, asymmetric synthesis methods have been developed to produce specific stereoisomers. researchgate.net This allows for the investigation of how each isomer interacts with its biological target, which is a critical aspect of SAR studies. The differential activity of stereoisomers often arises from the specific spatial arrangement of functional groups that interact with the chiral environment of the receptor binding site.

Future Directions and Emerging Research Avenues for 1,8 Dioxa 4 Azaspiro 5.5 Undecane Systems

Innovations in Synthetic Strategies for Increased Efficiency and Diversity

Future synthetic efforts towards 1,8-Dioxa-4-azaspiro[5.5]undecane and its derivatives will likely focus on the development of more efficient, stereoselective, and diversity-oriented methodologies. Drawing inspiration from the synthesis of analogous compounds like 1,9-dioxa-4-azaspiro[5.5]undecane, novel cascade reactions, such as the Prins cascade process, could be adapted to construct the this compound core in a single, atom-economical step. nih.govacs.org The exploration of multicomponent reactions, where three or more starting materials are combined to form the spirocyclic product, also represents a promising avenue for rapidly generating libraries of substituted analogs for biological screening.

Furthermore, the advancement of asymmetric synthesis will be crucial for accessing enantiomerically pure forms of this compound derivatives. This is particularly important for pharmaceutical applications, where different enantiomers of a chiral drug can exhibit vastly different biological activities. The development of chiral catalysts and auxiliaries specifically tailored for the construction of this spirocyclic system will be a key area of research.

Table 1: Potential Future Synthetic Approaches for this compound

Synthetic StrategyPotential Advantages
Cascade ReactionsIncreased efficiency, reduced waste, single-step synthesis.
Multicomponent ReactionsRapid generation of diverse compound libraries.
Asymmetric CatalysisAccess to enantiomerically pure compounds for improved biological activity.
Flow ChemistryEnhanced scalability, safety, and control over reaction conditions.

Integration of Advanced Computational Design in Lead Optimization

Computational chemistry and molecular modeling are poised to play an increasingly integral role in the design and optimization of this compound-based compounds for therapeutic applications. Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity and mode of interaction of novel derivatives with specific biological targets. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and selectivity.

Moreover, quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deeper insights into the conformational preferences of the this compound scaffold and its interactions with target proteins at an atomic level. This information can guide the rational design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The use of machine learning and artificial intelligence algorithms to analyze structure-activity relationships (SAR) within large datasets of spirocyclic compounds will further enhance the predictive power of computational models.

Expanding the Scope of Biological Target Identification and Validation

While the biological activity of this compound itself is not yet extensively documented, the diverse pharmacological profiles of related azaspirocyclic compounds suggest a broad range of potential therapeutic applications. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of obesity, pain, and various central nervous system disorders. nih.gov Similarly, other spirocyclic systems have shown promise as inhibitors of enzymes such as HIV integrase. smolecule.com

Future research should therefore focus on systematically screening this compound and its derivatives against a wide array of biological targets. High-throughput screening (HTS) campaigns, coupled with target-based and phenotypic assays, will be instrumental in identifying novel protein-ligand interactions. The validation of these initial "hits" through subsequent biochemical and cellular assays will be a critical step in elucidating the mechanism of action and therapeutic potential of this compound class. Particular areas of interest for future investigation could include oncology, neurodegenerative diseases, and infectious diseases, given the demonstrated activity of similar heterocyclic scaffolds in these fields.

Table 2: Potential Biological Targets for this compound Derivatives

Therapeutic AreaPotential Biological Target(s)Rationale based on Analogous Compounds
ObesityMelanin-concentrating hormone receptor 1 (MCH-R1), Acetyl-CoA carboxylase (ACC)Activity of 1,9-diazaspiro[5.5]undecane derivatives. nih.gov
PainOpioid and non-opioid receptorsGeneral CNS activity of spirocyclic alkaloids.
Viral InfectionsHIV IntegraseInhibitory effects of similar spirocyclic compounds. smolecule.com
CancerVarious kinases, p53-MDM2 interactionBroad anticancer activity of diverse heterocyclic scaffolds.

Potential in Materials Science and Interdisciplinary Applications

Beyond its potential in medicinal chemistry, the unique three-dimensional structure of this compound makes it an attractive building block for the development of novel materials. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the ether oxygens) within a rigid spirocyclic framework could be exploited for the construction of supramolecular assemblies with defined architectures. These could include crystalline solids with interesting porous properties for gas storage or separation, or liquid crystals with unique phase behaviors.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and optical properties. The ability to functionalize the nitrogen atom of the azaspirocycle provides a convenient handle for attaching other chemical groups, allowing for the fine-tuning of the material's properties. In the realm of interdisciplinary research, derivatives of this compound could be explored as components of chemical sensors or as ligands for the development of new catalysts. The rich stereochemistry and conformational rigidity of this scaffold offer exciting possibilities for creating highly selective and efficient functional molecules and materials.

Q & A

Q. What are the established synthetic routes for 1,8-Dioxa-4-azaspiro[5.5]undecane and its derivatives in academic research?

Methodological Answer: Two primary synthetic strategies are employed:

  • Ring-Closing Metathesis (RCM): Used to construct the spirocyclic framework, as demonstrated in the synthesis of 1,9-diazaspiro[5.5]undecane derivatives. This method leverages Grubbs catalysts to form the macrocyclic structure efficiently .
  • Imine Salt Generation and Nucleophilic Addition: A reductive cyclization approach involves generating imine salts from α-amino nitriles, followed by organometallic reagent addition and intramolecular alkylation. This method enables asymmetric synthesis of nonsubstituted and substituted derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are essential for confirming spirocyclic connectivity and substituent positions. For example, 1^1H NMR of 1,5-dioxaspiro[5.5]undecane derivatives shows distinct splitting patterns for methylene protons adjacent to oxygen/nitrogen .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas. For instance, C11_{11}H16_{16}O4_4 derivatives show [M+H]+^+ peaks at m/z 212.25 .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., carbonyls in dioxane/diketone derivatives) through peaks at 1700-1750 cm1^{-1} .

Q. How can researchers resolve contradictions in stereochemical assignments of spiro compounds like this compound?

Methodological Answer:

  • Chiral Chromatography and X-ray Crystallography: Insect-derived spiroacetals (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) were assigned (2S,6R,8S) configurations using X-ray diffraction and chiral GC-MS comparisons with synthetic standards .
  • Biocatalytic Synthesis: Enantioselective reductions using baker’s yeast (e.g., in Mori’s synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) yield >90% ee, enabling unambiguous stereochemical analysis .

Q. What mechanistic insights explain unexpected cyclization pathways in spiro compound synthesis?

Methodological Answer:

  • Bromine-Mediated Cyclization: A novel 5-endo cyclization mechanism was proposed for 1,8-diazaspiro[4.5]decane synthesis. Bromine transfer from a bromonium ion to a nitrogen atom facilitates cyclization under acidic conditions, avoiding typical electrophilic bromination limitations .
  • Rearrangement Pathways: Acyl migration in 1-acyl-1,9-diazaspiro[5.5]undecane derivatives leads to unexpected 9-acyl products, suggesting intramolecular nucleophilic attack at the carbonyl carbon .

Q. How do computational methods enhance the understanding of spiro compound conformation?

Methodological Answer:

  • Density Functional Theory (DFT): DFT studies on 1,5-dioxaspiro[5.5]undecane derivatives predict thermodynamic stability of chair-chair conformations and validate experimental NMR data .
  • Molecular Dynamics (MD): Simulates solvent effects on spiro ring puckering, explaining solubility differences in polar vs. nonpolar media .

Q. What are the key stability considerations for storing and handling this compound derivatives?

Methodological Answer:

  • Storage Conditions: Derivatives like 3-Oxa-9-azaspiro[5.5]undecane hydrochloride require desiccation (-20°C) and protection from light to prevent hydrolysis or oxidation .
  • Handling Protocols: Use inert atmospheres (N2_2/Ar) during synthesis to avoid moisture-sensitive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.